Physicochemical Head-to-Head: Furan vs Phenyl Oxadiazolone LogP and Hydrogen Bond Acceptor Differences
A direct comparison of PubChem-computed molecular descriptors reveals that 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibits a 0.6 log unit lower lipophilicity (XLogP3-AA 0.8 vs 1.4) and one additional hydrogen bond acceptor (4 vs 3) relative to its 5-phenyl analog [1]. This differentiation is confirmed by the presence of the furan endocyclic oxygen, which contributes to a higher topological polar surface area (63.8 Ų).
| Evidence Dimension | Computed Physicochemical Properties (XLogP3-AA and H-Bond Acceptor Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; H-Bond Acceptors = 4; TPSA = 63.8 Ų; MW = 152.11 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6): XLogP3-AA = 1.4; H-Bond Acceptors = 3; MW = 162.15 |
| Quantified Difference | ΔXLogP3-AA = -0.6; ΔH-Bond Acceptors = +1; ΔMW = -10.04 g/mol |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8). |
Why This Matters
Lower lipophilicity and an extra H-bond acceptor enhance aqueous solubility and offer distinct binding pharmacophores, making this scaffold preferred for central nervous system or solubility-challenged target programs over the phenyl variant.
- [1] PubChem. (2025). 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (CID 352209) vs 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (CID 352208). National Center for Biotechnology Information. View Source
